molecular formula C3H8ClN5 B1319747 [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride CAS No. 33841-57-5

[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride

Cat. No.: B1319747
CAS No.: 33841-57-5
M. Wt: 149.58 g/mol
InChI Key: WMHQLIKURWWBAO-UHFFFAOYSA-N
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Description

[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. One common method is the three-component reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . This method is known for its simplicity and high yield.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and reducing agents for reduction reactions. The conditions typically involve moderate temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized tetrazole derivatives, while substitution reactions can produce various substituted tetrazole compounds .

Mechanism of Action

The mechanism of action of [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride involves its interaction with various molecular targets. The tetrazole ring can stabilize negative charges through delocalization, which is advantageous for receptor-ligand interactions. This property allows the compound to penetrate cell membranes more easily and interact with specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-tetrazole
  • 5-phenyltetrazole
  • 5-(benzylsulfanyl)-1H-tetrazole

Uniqueness

Compared to similar compounds, [2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride exhibits unique properties such as higher solubility in lipids and enhanced stability under various conditions. These characteristics make it particularly useful in medicinal and industrial applications .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.ClH/c4-2-1-3-5-7-8-6-3;/h1-2,4H2,(H,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHQLIKURWWBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NNN=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33841-57-5
Record name 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride
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